Tert-butyl 2-amino-5,5-dimethylhexanoate
Overview
Description
Molecular Structure Analysis
Tert-butyl (2R)-2-amino-5,5-dimethylhexanoate contains a total of 39 bonds; 14 non-H bonds, 1 multiple bond, 6 rotatable bonds, 1 double bond, 1 ester (aliphatic), and 1 primary amine (aliphatic) .Physical And Chemical Properties Analysis
Tert-butyl 2-amino-5,5-dimethylhexanoate has a molecular weight of 215.34 . It is a liquid at room temperature .Scientific Research Applications
NMR Tag for High-Molecular-Weight Systems
Tert-butyl 2-amino-5,5-dimethylhexanoate derivatives like O-tert-Butyltyrosine (Tby) have been utilized as NMR tags in protein research due to their unique NMR properties. The tert-butyl group of Tby presents a distinct NMR signal that aids in the study of high-molecular-weight systems. This has been demonstrated in the observation of protein structures and the measurement of ligand binding affinities, enabling research on protein dynamics and interactions without the need for isotope labeling (Chen et al., 2015).
Improved Synthesis of Amino Acids
The compound has been a key intermediate in the synthesis of amino acids, such as in the improved synthesis of (2S,5S)-5-tert-butylproline. This synthesis showcases the utility of tert-butyl 2-amino-5,5-dimethylhexanoate derivatives in producing amino acids with high enantiomeric purity, which are critical for peptide chemistry and the development of peptidomimetic compounds (Halab et al., 2001).
Catalysis in Asymmetric Hydrogenation
Derivatives of tert-butyl 2-amino-5,5-dimethylhexanoate have been utilized in the development of chiral phosphine ligands for catalysis. These ligands have shown exceptional performance in the asymmetric hydrogenation of functionalized alkenes, significantly advancing the synthesis of chiral pharmaceutical ingredients and demonstrating the compound's impact on catalytic efficiency and selectivity (Imamoto et al., 2012).
Synthesis of Biologically Active Compounds
The compound has been employed in the synthesis of biologically active molecules, exemplifying its versatility in organic synthesis. For example, tert-butyl 5-amino-4 - ((2- (dimethylamino) ethyl) (methyl) amino) -2- methoxyphenyl) Carbamate, an important intermediate in the synthesis of targeted therapeutic agents, highlights the compound's role in facilitating the development of new drugs (Zhao et al., 2017).
Mosquito-Larvicidal and Antibacterial Properties
Research has also explored the synthesis and biological evaluation of derivatives for potential mosquito-larvicidal and antibacterial properties. Novel 3-tert-butyl-7-(aryloxymethyl)-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-ones, synthesized from tert-butyl 2-amino-5,5-dimethylhexanoate derivatives, have shown promising biological activity, indicating the potential for the development of new antimicrobial agents (Castelino et al., 2014).
Safety And Hazards
Tert-butyl 2-amino-5,5-dimethylhexanoate is associated with several hazard statements including H302, H315, H319, and H335 . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, evacuating personnel to safe areas, and keeping people away from and upwind of spill/leak .
properties
IUPAC Name |
tert-butyl 2-amino-5,5-dimethylhexanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H25NO2/c1-11(2,3)8-7-9(13)10(14)15-12(4,5)6/h9H,7-8,13H2,1-6H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWLWKIMBIOMKAZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CCC(C(=O)OC(C)(C)C)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H25NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 2-amino-5,5-dimethylhexanoate | |
CAS RN |
1543649-61-1 | |
Record name | tert-butyl 2-amino-5,5-dimethylhexanoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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